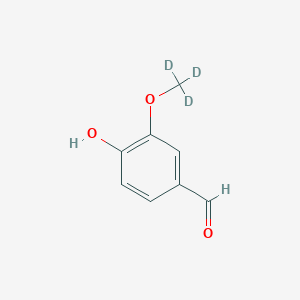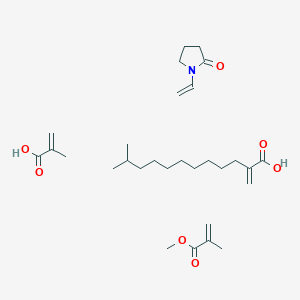
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylpyrrolidin-2-one, 11-methyl-2-methylidenedodecanoic acid, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are four important chemical compounds that have been widely studied in scientific research. These compounds have various applications in different fields such as pharmaceuticals, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their application. 1-Ethenylpyrrolidin-2-one acts as a monomer in the synthesis of various polymers. 11-methyl-2-methylidenedodecanoic acid acts as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate acts as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid acts as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of these compounds have been studied extensively. 1-Ethenylpyrrolidin-2-one has been shown to have antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been shown to have surfactant and emulsifying properties. Methyl 2-methylprop-2-enoate has been shown to have low toxicity and good biocompatibility. 2-methylprop-2-enoic acid has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of these compounds for lab experiments include their low toxicity, good biocompatibility, and ease of synthesis. However, the limitations include their high cost, difficulty in handling, and limited availability.
Direcciones Futuras
There are many future directions for the study of these compounds. 1-Ethenylpyrrolidin-2-one could be further investigated for its potential use as an antibacterial and antifungal agent. 11-methyl-2-methylidenedodecanoic acid could be further studied for its potential use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate could be further investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid could be further studied for its potential use as a starting material for the synthesis of various pharmaceuticals. Additionally, the synthesis methods of these compounds could be optimized to reduce their cost and increase their availability.
Métodos De Síntesis
The synthesis method of 1-Ethenylpyrrolidin-2-one involves the reaction of pyrrolidin-2-one with acetylene in the presence of a base. 11-methyl-2-methylidenedodecanoic acid is synthesized through the reaction of methyl 2-methylprop-2-enoate with 1,3-butadiene in the presence of a catalyst. Methyl 2-methylprop-2-enoate is synthesized through the reaction of methanol with 2-methylprop-2-enoic acid.
Aplicaciones Científicas De Investigación
1-Ethenylpyrrolidin-2-one has been extensively studied for its potential use as a monomer in the synthesis of various polymers. It has also been investigated for its antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been studied for its use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate has been investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid has been studied for its use as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
110015-93-5 |
|---|---|
Nombre del producto |
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
Fórmula molecular |
C29H49NO7 |
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
1-ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H26O2.C6H9NO.C5H8O2.C4H6O2/c1-12(2)10-8-6-4-5-7-9-11-13(3)14(15)16;1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3(2)4(5)6/h12H,3-11H2,1-2H3,(H,15,16);2H,1,3-5H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
Clave InChI |
JTWSPABEGIGNCB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
SMILES canónico |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
Sinónimos |
2-Propenoic acid, 2-methyl-, C12-20-alkyl esters, polymers with isodecyl methacrylate, Me methacrylate and vinylpyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



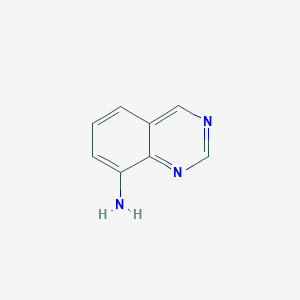
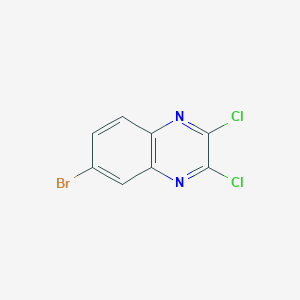
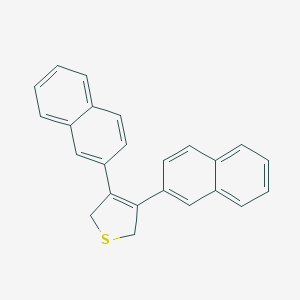
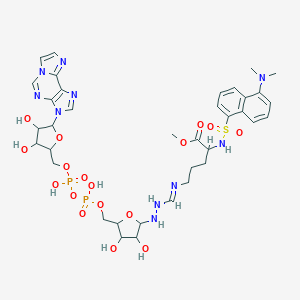


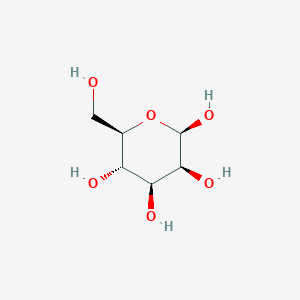

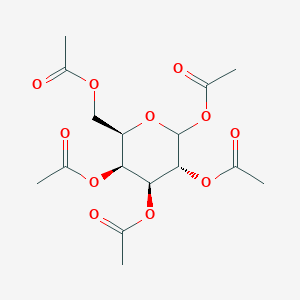

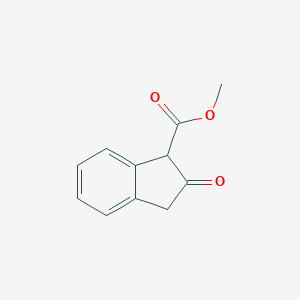
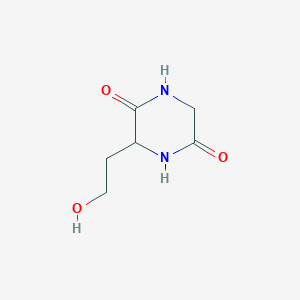
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
